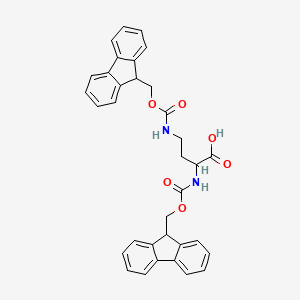![molecular formula C137H203Br2Cl2F3O24S8 B13398198 5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid CAS No. 9004-02-8](/img/structure/B13398198.png)
5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid; 7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid; 5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid; 7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid” is a complex organic molecule with multiple functional groups These compounds are characterized by the presence of a sulfonic acid group, a substituted phenyl group, and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, including the formation of the aliphatic chain, the introduction of the sulfonic acid group, and the substitution of the phenyl ring with various functional groups such as bromine, chlorine, fluorine, and tert-butyl. Common synthetic routes include:
Alkylation: The aliphatic chain can be constructed through alkylation reactions using appropriate alkyl halides and base catalysts.
Substitution: The phenyl ring is substituted with different functional groups through electrophilic aromatic substitution reactions using reagents like bromine, chlorine, and fluorine sources.
Industrial Production Methods
Industrial production of these compounds may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The aliphatic chain and phenyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds and sulfonic acid group can be reduced using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The phenyl ring can undergo further substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalysts.
Electrophiles: Bromine, chlorine, fluorine sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols.
科学的研究の応用
These compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of these compounds depends on their specific structure and functional groups. They may interact with molecular targets such as enzymes, receptors, and proteins, influencing various biochemical pathways. For example, the sulfonic acid group can act as a strong acid, donating protons and participating in acid-base reactions.
類似化合物との比較
Similar Compounds
- 4-Bromophenylacetic acid
- 2-(4-Bromophenyl)propionic acid
- 4-tert-Butylphenylboronic acid
- 4-Fluorophenylacetic acid
Uniqueness
These compounds are unique due to their specific combination of functional groups and aliphatic chains, which confer distinct chemical and physical properties
特性
CAS番号 |
9004-02-8 |
|---|---|
分子式 |
C137H203Br2Cl2F3O24S8 |
分子量 |
2778.3 g/mol |
IUPAC名 |
5-[2-(4-bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid |
InChI |
InChI=1S/C20H32O3S.C17H25BrO3S.2C17H25ClO3S.2C17H25FO3S.C16H23BrO3S.C16H23FO3S/c1-16(2)18(8-6-7-15-24(21,22)23)12-9-17-10-13-19(14-11-17)20(3,4)5;5*1-14(2)13-16(5-3-4-12-22(19,20)21)7-6-15-8-10-17(18)11-9-15;2*1-13(2)15(5-3-4-12-21(18,19)20)9-6-14-7-10-16(17)11-8-14/h9-14,16,18H,6-8,15H2,1-5H3,(H,21,22,23);5*6-11,14,16H,3-5,12-13H2,1-2H3,(H,19,20,21);2*6-11,13,15H,3-5,12H2,1-2H3,(H,18,19,20) |
InChIキー |
JVCNNQAORSRACF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)F.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)F.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Cl.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Cl.CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Br.CC(C)C(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)C(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)F.CC(C)C(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![6-chloro-2-oxo-N-(8-(((1-(4,4,4-trifluorobutyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)indoline-5-carboxamide](/img/structure/B13398142.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)

![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)
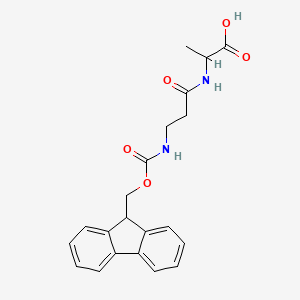

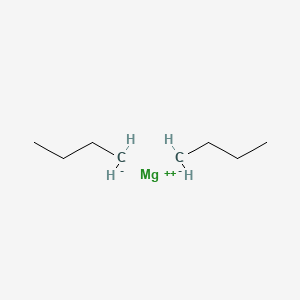
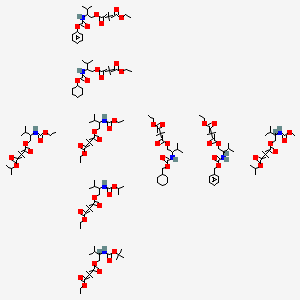
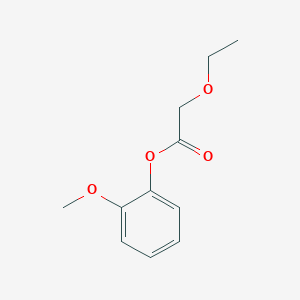
![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)

![Tert-butyl 2-[[[4-(3-tert-butylphenyl)oxan-4-yl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13398215.png)
